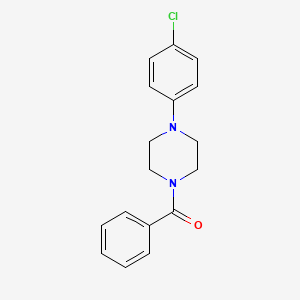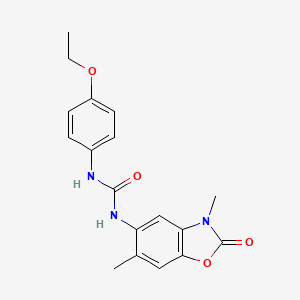![molecular formula C21H22ClN3O3 B5129368 1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CP-93,129 is a pyrrolidine-based compound that was first synthesized in the 1990s. It belongs to the class of compounds known as piperazine derivatives and has been shown to have high affinity for the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily located in the mesolimbic and mesocortical regions of the brain. It has been implicated in the regulation of reward, motivation, and mood, making it a potential target for the treatment of various neurological and psychiatric disorders.
作用機序
CP-93,129 acts as a selective antagonist at the dopamine D3 receptor. By blocking the activity of this receptor, it is thought to modulate the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are involved in reward, motivation, and mood regulation.
Biochemical and Physiological Effects:
CP-93,129 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease the self-administration of drugs of abuse, such as cocaine and heroin. It has also been shown to increase the activity of dopamine neurons in the mesolimbic and mesocortical regions of the brain, which are involved in reward and motivation.
実験室実験の利点と制限
One advantage of CP-93,129 is that it has high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on CP-93,129. One area of interest is its potential application in the treatment of addiction. Animal studies have shown that it can decrease the self-administration of drugs of abuse, but more research is needed to determine its efficacy in humans. Another area of interest is its potential application in the treatment of depression and schizophrenia. Studies have shown that it can modulate the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are implicated in these disorders. Finally, more research is needed to determine the long-term effects of CP-93,129 on the dopamine D3 receptor and its potential for use in clinical settings.
In conclusion, CP-93,129 is a pyrrolidine-based compound that has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It acts as a selective antagonist at the dopamine D3 receptor and has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, it remains a valuable tool for studying the role of the dopamine D3 receptor in various disorders. Future research on CP-93,129 will likely focus on its potential application in the treatment of addiction, depression, and schizophrenia, as well as its long-term effects on the dopamine D3 receptor.
合成法
The synthesis of CP-93,129 involves the condensation of 1-(3-chlorophenyl)-3-pyrrolidinone with 4-(2-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
CP-93,129 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have high affinity for the dopamine D3 receptor, making it a potential target for the treatment of addiction, depression, and schizophrenia.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-8-3-2-7-17(19)23-9-11-24(12-10-23)18-14-20(26)25(21(18)27)16-6-4-5-15(22)13-16/h2-8,13,18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGVNZZTSPELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)


![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)